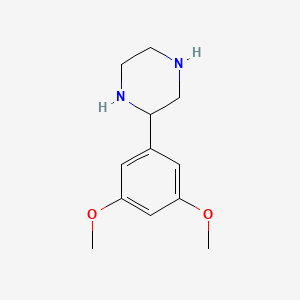
2-(3,5-Dimethoxyphenyl)piperazine
Übersicht
Beschreibung
“2-(3,5-Dimethoxyphenyl)piperazine” is an organic compound with the molecular formula C12H18N2O2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethoxyphenyl)piperazine” consists of a piperazine ring attached to a phenyl ring substituted with two methoxy groups at the 3 and 5 positions .Chemical Reactions Analysis
Piperazine derivatives show a wide range of chemical reactivity. They can undergo reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors
The piperazine moiety is frequently utilized in the development of kinase inhibitors due to its ability to interact with various biological targets. The presence of a piperazine ring can enhance the pharmacokinetic properties of kinase inhibitors, making them more effective in therapeutic applications .
Receptor Modulators
Piperazine derivatives are known to act as receptor modulators. They can be designed to interact with specific receptors in the body, influencing their activity. This is particularly useful in the treatment of neurological disorders where modulation of receptor function is required .
Synthetic Methodologies
The chemical reactivity of piperazine-based synthons facilitates their incorporation into complex molecules. This makes them valuable in synthetic chemistry for the assembly and decoration of bioactive compounds. The ease of handling in synthetic processes allows for efficient production of desired compounds .
Pharmacophoric Group Arrangement
Due to its structural and conformational characteristics, the piperazine ring serves as an excellent scaffold for arranging pharmacophoric groups. This is crucial for the interaction of drugs with their target macromolecules, ensuring proper binding and activity .
Physicochemical Property Optimization
The piperazine ring impacts the physicochemical properties of the final molecule. It can be used to optimize properties such as solubility, stability, and bioavailability, which are essential for drug development .
Immunomodulatory Properties
Recent studies have investigated the immunomodulatory properties of piperazine derivatives. These compounds have shown potential in modulating immune responses, which could be beneficial in treating conditions related to inflammation and heavy metal exposure .
Wirkmechanismus
Target of Action
The primary target of 2-(3,5-Dimethoxyphenyl)piperazine is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
2-(3,5-Dimethoxyphenyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The biochemical pathways affected by 2-(3,5-Dimethoxyphenyl)piperazine are primarily those involving GABAergic signaling. By acting as an agonist at GABA receptors, 2-(3,5-Dimethoxyphenyl)piperazine enhances the effect of GABA, leading to increased inhibitory effects within the central nervous system .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by factors such as its physicochemical properties, formulation, route of administration, and patient-specific factors .
Result of Action
The molecular and cellular effects of 2-(3,5-Dimethoxyphenyl)piperazine’s action primarily involve the modulation of GABAergic signaling. By enhancing the inhibitory effects of GABA, 2-(3,5-Dimethoxyphenyl)piperazine can influence neuronal excitability and contribute to the regulation of various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,5-Dimethoxyphenyl)piperazine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Furthermore, patient-specific factors, including age, sex, genetic factors, and health status, can also influence the compound’s efficacy and safety profile .
Zukünftige Richtungen
Piperazine derivatives, including “2-(3,5-Dimethoxyphenyl)piperazine”, continue to be a subject of interest in pharmaceutical research due to their wide range of biological and pharmaceutical activity . Future research may focus on exploring their potential therapeutic uses and improving methods for their synthesis.
Eigenschaften
IUPAC Name |
2-(3,5-dimethoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-5-9(6-11(7-10)16-2)12-8-13-3-4-14-12/h5-7,12-14H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLXFXBLZPVBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CNCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661682 | |
| Record name | 2-(3,5-Dimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910444-70-1 | |
| Record name | 2-(3,5-Dimethoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



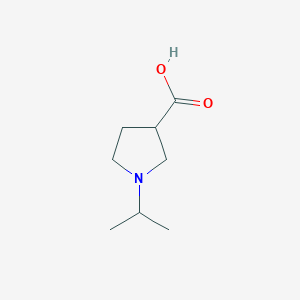

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine hydrochloride](/img/structure/B1387910.png)
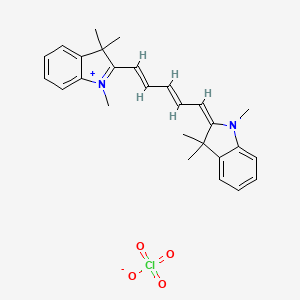
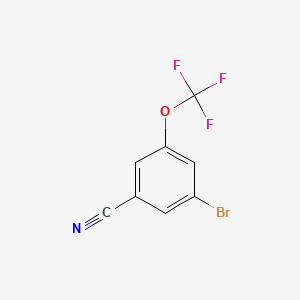
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)
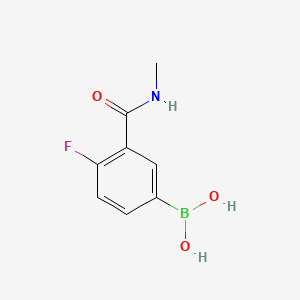

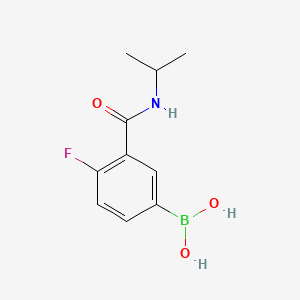

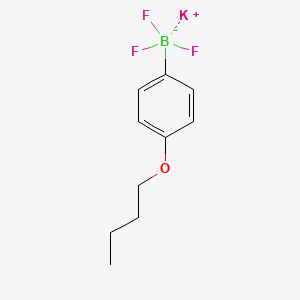

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387926.png)
